4-Formyl-2-methoxy-3-nitrophenyl acetate

Descripción general

Descripción

4-Formyl-2-methoxy-3-nitrophenyl acetate is an organic compound with the molecular formula C10H9NO6 and a molecular weight of 239.186 g/mol . It is characterized by the presence of a formyl group, a methoxy group, and a nitro group attached to a phenyl ring, which is further esterified with acetic acid.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4-Formyl-2-methoxy-3-nitrophenyl acetate typically involves the nitration of 2-methoxybenzaldehyde followed by esterification with acetic anhydride. The reaction conditions often include the use of concentrated sulfuric acid as a catalyst for the nitration step and anhydrous conditions for the esterification .

Industrial Production Methods

the general principles of nitration and esterification apply, with a focus on maintaining purity and yield through controlled reaction conditions .

Análisis De Reacciones Químicas

Oxidation Reactions

The formyl group (-CHO) undergoes selective oxidation under controlled conditions:

Reagents/Conditions :

- Aqueous sodium permanganate (NaMnO₄) or potassium permanganate (KMnO₄) under acidic or neutral conditions .

- Chromium trioxide (CrO₃) in acetic acid.

Product :

4-Carboxy-2-methoxy-3-nitrophenyl acetate (C₁₀H₉NO₇) via conversion of the aldehyde to a carboxylic acid (-COOH) .

Experimental Data :

| Substrate | Oxidizing Agent | Temperature | Yield | Reference |

|---|---|---|---|---|

| 4-Formyl-2-methoxy-3-nitrophenyl acetate | KMnO₄ (30% aqueous) | 25°C | 91% |

Reduction Reactions

The nitro group (-NO₂) is selectively reduced to an amine (-NH₂):

Reagents/Conditions :

- Hydrogen gas (H₂) with palladium on carbon (Pd/C) in ethanol .

- Tin(II) chloride (SnCl₂) in hydrochloric acid (HCl).

Product :

4-Formyl-2-methoxy-3-aminophenyl acetate (C₁₀H₁₁NO₅) .

Key Observation :

Reduction does not affect the acetyloxy or methoxy groups under these conditions .

Ester Hydrolysis

The acetyloxy group (-OAc) undergoes hydrolysis to form a phenolic hydroxyl group:

Reagents/Conditions :

Product :

4-Formyl-2-methoxy-3-nitrophenol (C₈H₇NO₆) .

Experimental Data :

| Substrate | Base | Solvent | Yield | Reference |

|---|---|---|---|---|

| This compound | LiOH | Dioxane | 85% |

Nucleophilic Substitution

The methoxy group (-OCH₃) participates in substitution reactions under strongly acidic conditions:

Reagents/Conditions :

Product :

4-Formyl-2-bromo-3-nitrophenyl acetate (C₉H₆BrNO₆) .

Mechanistic Insight :

Demethylation occurs via protonation of the methoxy oxygen, followed by nucleophilic attack by bromide .

Condensation Reactions

The formyl group engages in Schiff base formation:

Reagents/Conditions :

Product :

Corresponding imine derivatives (e.g., 4-((Phenylimino)methyl)-2-methoxy-3-nitrophenyl acetate) .

Application :

Used to synthesize triazole derivatives for antimicrobial studies .

Comparative Reactivity Table

| Functional Group | Reaction Type | Reagents | Key Product |

|---|---|---|---|

| Formyl (-CHO) | Oxidation | KMnO₄/H₂O | 4-Carboxy derivative |

| Nitro (-NO₂) | Reduction | H₂/Pd/C | 4-Amino derivative |

| Acetyloxy (-OAc) | Hydrolysis | NaOH/THF | Phenolic hydroxyl derivative |

| Methoxy (-OCH₃) | Nucleophilic substitution | HBr/AcOH | Bromo-substituted derivative |

Regioselectivity in Nitration

Aplicaciones Científicas De Investigación

Chemistry

In chemistry, 4-formyl-2-methoxy-3-nitrophenyl acetate serves as an intermediate for synthesizing more complex organic molecules. Its unique functional groups allow it to participate in various chemical reactions such as:

- Oxidation : The formyl group can be oxidized to produce carboxylic acids.

- Reduction : The nitro group can be reduced to form amino groups.

- Substitution Reactions : The methoxy group can be substituted with other nucleophiles under suitable conditions.

Biology

In biological research, this compound is utilized for studying enzyme interactions and inhibition. Its structure suggests potential biological activities, including:

- Antimicrobial Activity : Similar compounds have shown effectiveness against Gram-positive bacteria.

- Antioxidant Properties : The methoxy group may enhance the compound's ability to scavenge free radicals.

- Enzyme Inhibition : Related structures have demonstrated selective inhibition against phosphodiesterases .

Medicine

This compound is explored as a precursor for pharmaceutical compounds. Its unique combination of functional groups makes it valuable for developing new therapeutic agents targeting various diseases.

Biological Activities

Research into structurally similar compounds indicates several biological activities that may also apply to this compound:

-

Antimicrobial Activity :

- Compounds with nitro substitutions have demonstrated antimicrobial properties with minimal inhibitory concentrations (MIC) ranging from 3.125 to 6.25 µg/mL for certain bacteria.

-

Antioxidant Properties :

- Many phenolic compounds exhibit antioxidant activity due to their ability to scavenge free radicals.

- Enzyme Inhibition :

Mecanismo De Acción

The mechanism of action of 4-Formyl-2-methoxy-3-nitrophenyl acetate involves its interaction with various molecular targets. The formyl group can participate in nucleophilic addition reactions, while the nitro group can undergo reduction to form reactive intermediates. These interactions can affect biological pathways and enzyme activities, making it a valuable compound in biochemical research .

Comparación Con Compuestos Similares

Similar Compounds

- 4-Formyl-2-methoxyphenyl acetate

- 4-Formyl-3-nitrophenyl acetate

- 2-Methoxy-3-nitrophenyl acetate

Uniqueness

4-Formyl-2-methoxy-3-nitrophenyl acetate is unique due to the combination of its functional groups, which allows it to participate in a wide range of chemical reactions. This versatility makes it a valuable compound for research and development in various scientific fields .

Actividad Biológica

4-Formyl-2-methoxy-3-nitrophenyl acetate (C10H9NO6) is a compound characterized by its unique combination of functional groups, including an aldehyde, methoxy, and nitro groups. This structural diversity suggests potential biological activities that merit investigation. Despite limited direct literature on its specific biological mechanisms, related compounds have shown various biological activities, indicating that this compound may also possess significant pharmacological properties.

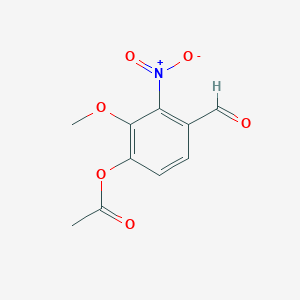

The molecular structure of this compound can be represented as follows:

This compound features:

- Aldehyde Group : Contributes to reactivity and potential interactions with biological macromolecules.

- Methoxy Group : Often enhances lipophilicity and can influence biological activity.

- Nitro Group : Known for its role in various bioactive compounds, potentially affecting cellular signaling pathways.

Biological Activities

Research into structurally similar compounds reveals a spectrum of biological activities, which may also apply to this compound:

- Antimicrobial Activity : Compounds with similar nitro and methoxy substitutions have demonstrated antimicrobial properties. For instance, derivatives with nitro groups have been shown to inhibit the growth of Gram-positive bacteria such as Staphylococcus aureus with minimal inhibitory concentrations (MIC) ranging from 3.125 to 6.25 µg/mL .

- Antioxidant Properties : Many phenolic compounds exhibit antioxidant activity due to their ability to scavenge free radicals. The presence of the methoxy group in this compound may enhance such properties, although specific studies are needed to confirm this.

- Enzyme Inhibition : Similar compounds have been investigated for their ability to inhibit various enzymes, including phosphodiesterases (PDEs). For example, related structures have shown selective inhibition against PDE1 with high potency .

Case Studies and Research Findings

While direct studies on this compound are scarce, several relevant findings from related compounds provide insights:

Table 1: Biological Activities of Related Compounds

| Compound Name | Activity Type | MIC (µg/mL) | Reference |

|---|---|---|---|

| 6-Methylpyridazinone Derivatives | Antimicrobial | 3.125 - 6.25 | |

| Nitro-substituted Phenolics | Antioxidant | N/A | General |

| PDE Inhibitors | Enzyme Inhibition | IC50 = 2.0 nM |

Synthesis and Structure-Activity Relationship

The synthesis of this compound typically involves nitration followed by formylation processes. Understanding the structure-activity relationship (SAR) is crucial for predicting its biological effects. The functional groups present in this compound suggest that modifications could lead to enhanced or reduced activity against specific biological targets.

Propiedades

IUPAC Name |

(4-formyl-2-methoxy-3-nitrophenyl) acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO6/c1-6(13)17-8-4-3-7(5-12)9(11(14)15)10(8)16-2/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HCFBQKXQWQSMNV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1=C(C(=C(C=C1)C=O)[N+](=O)[O-])OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90289105 | |

| Record name | 4-formyl-2-methoxy-3-nitrophenyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90289105 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

239.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2698-69-3 | |

| Record name | 2698-69-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=59239 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-formyl-2-methoxy-3-nitrophenyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90289105 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.